NMS-873 is a potent and selective allosteric inhibitor of the valosin-containing protein (VCP), also known as p97. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly in cancer treatment and antiviral strategies. NMS-873 functions by binding to a specific site on VCP, disrupting its activity, and has been shown to affect various cellular processes including mitochondrial function and protein homeostasis.
NMS-873 was identified through a forward chemical genomics approach aimed at discovering novel inhibitors of VCP/p97. Its chemical classification falls under the category of small molecules, specifically designed as an allosteric inhibitor. The compound's chemical name is 3-[3-(Cyclopentylthio)-5-[[[2-methyl-4'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-4H-1,2,4-triazol-4-yl]pyridine, with a molecular formula of C27H28N4O3S2 and a molecular weight of approximately 520.67 g/mol .
The molecular structure of NMS-873 is characterized by multiple functional groups that contribute to its binding affinity and specificity for VCP/p97. The structure includes a cyclopentylthio group, a biphenyl moiety with a methylsulfonyl substituent, and a triazole ring, which are critical for its biological activity. The structural complexity allows for selective interaction with the target protein without significantly affecting other ATPases or kinases .
NMS-873 engages in specific chemical interactions with VCP/p97 that inhibit its ATPase activity. The compound does not mimic ATP but instead binds to an allosteric site on the protein, stabilizing an inactive conformation. This interaction disrupts the catalytic cycle of VCP/p97, leading to altered cellular processes such as protein degradation and autophagy .
In vitro studies have demonstrated that NMS-873 can activate the unfolded protein response and induce apoptosis in cancer cells by modulating pathways associated with cellular stress .
The mechanism of action for NMS-873 primarily involves its allosteric inhibition of VCP/p97. By binding to a unique site on the protein, it prevents the normal conformational changes required for ATP hydrolysis and subsequent substrate processing. This leads to reduced activity in critical cellular functions such as:
Studies have indicated that NMS-873 exhibits IC50 values of approximately 0.4 μM for HCT116 cells and 0.7 μM for HeLa cells, highlighting its potency in inhibiting cell proliferation .
NMS-873 exhibits several notable physical and chemical properties:
These properties make NMS-873 an attractive candidate for both laboratory research and potential therapeutic development.
NMS-873 has several scientific applications:
NMS-873 (CAS: 1418013-75-8) is a small-molecule inhibitor with the chemical formula C₂₇H₂₈N₄O₃S₂ and a molecular weight of 520.67 g/mol. Its structure features a 1,2,4-triazole core linked to a pyridine ring, a cyclopentylthio group, and a biphenylsulfonyl moiety [3] [6] [8]. The compound's design builds on alkylsulfanyl-1,2,4-triazole scaffolds optimized for binding at an allosteric site distinct from the ATP catalytic pocket [7]. Key structural modifications, such as the biphenylsulfonyl group, enhance hydrophobic interactions with p97, while the triazole nitrogen atoms participate in hydrogen bonding with residues like Arg-662 and Glu-305 of the D2 domain [7].
Solubility and Stability:
Table 1: Key Physicochemical Properties of NMS-873
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₈N₄O₃S₂ |
Molecular Weight | 520.67 g/mol |
CAS Number | 1418013-75-8 |
Purity | ≥98% (HPLC) |
Solubility (DMSO) | 100 mg/mL (192.06 mM) |
NMS-873 binds allosterically to the hexameric AAA+ ATPase VCP/p97, with an IC₅₀ of 30 nM in ATPase assays [1] [3] [6]. Cryo-EM and biochemical studies reveal that it targets the interface between adjacent D2 domains within the p97 hexamer, specifically interacting with residues from the D1-D2 linker and the D2 arginine finger (Arg-635 and Arg-638) [2] [7]. This binding stabilizes p97 in an ADP-bound conformation, preventing the propagation of ATP hydrolysis necessary for substrate unfolding [1] [7].
Mechanistic Consequences:
Table 2: Binding and Functional Effects of NMS-873 on p97
Parameter | Effect |
---|---|
Binding Site | D1-D2 interface (allosteric) |
IC₅₀ (ATPase Inhibition) | 30 nM |
Conformational Change | Stabilizes ADP state; alters NTD positioning |
Cellular Biomarkers | ↑ Polyubiquitin, ↑ CHOP, ↑ ATF4 |
Systematic modifications of the triazole scaffold have elucidated critical pharmacophores:
Key SAR Insights:
NMS-873 exhibits >300-fold selectivity for p97 over other AAA+ ATPases (e.g., NSF, HSP90) and 53 kinases (IC₅₀ >10 μM) [3] [5] [6]. This specificity arises from its unique binding site, which is absent in related ATPases like proteasomal Rpt subunits or NSF [1] [7].
Off-Target Effects:Despite high in vitro selectivity, NMS-873 inhibits mitochondrial oxidative phosphorylation by dual suppression of Complex I and ATP synthase [1] [9]. This off-target activity manifests as rapid lactate fermentation in cells (e.g., HK-2 renal cells), independent of p97 inhibition [1] [9].
Resistance Mutations:
Table 3: Selectivity and Resistance Profiles of NMS-873
Profile | Observation |
---|---|
AAA+ ATPase Selectivity | IC₅₀ >10 μM for all non-p97 AAA+ enzymes |
Kinase Panel Selectivity | IC₅₀ >10 μM across 53 kinases |
Off-Target Effects | Complex I & ATP synthase inhibition |
Key Resistance Mutations | A530T (NMS-873-specific); P472L (cross-resistant) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7